(S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester
Description
(S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester (CAS: 162955-20-6) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino position, an iodine atom at the γ-carbon, and an ethyl ester moiety at the carboxyl terminus. The Boc group enhances stability during synthetic processes by preventing unwanted side reactions . This compound is widely utilized in peptide synthesis and pharmaceutical intermediates, with global suppliers offering purities up to 97% .
Properties
IUPAC Name |
ethyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZVZCLLGVPGFH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCI)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCI)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Mesylate Intermediate
A widely reported method involves the displacement of a mesylate (methanesulfonyl) group by iodide in a Boc-protected homoserine derivative. In a protocol adapted from Organic & Biomolecular Chemistry, N-(tert-butoxycarbonyl)-O-methanesulfonyl-L-homoserine benzyl ester undergoes nucleophilic substitution with tetrabutylammonium iodide (TBAI) in acetonitrile at 65°C for 13 hours . The reaction is facilitated by N,N’-diisopropylethylamine (DIPEA) , which scavenges hydrogen iodide generated during the process. This yields the iodinated benzyl ester intermediate with a 70% isolated yield , which is subsequently hydrogenolyzed to the carboxylic acid and re-esterified with ethanol under acidic conditions to furnish the ethyl ester.
Key advantages of this route include:
-
High enantiomeric purity (>99% ee) due to the use of L-homoserine as the chiral starting material.
-
Mild reaction conditions that preserve the Boc protecting group.
Direct Iodination of Boc-Protected β-Amino Alcohols
An alternative approach, detailed in EP1156999B1 , employs the iodination of a Boc-protected β-amino alcohol precursor. The alcohol is first activated as a mesylate using methanesulfonic anhydride in dichloromethane (DCM) with triethylamine as a base. Subsequent treatment with sodium iodide in acetone at 50°C for 6 hours affords the iodinated product. The ethyl ester is introduced via Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM, achieving an 85% yield for the esterification step.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Acetonitrile vs. DMF : The nucleophilic substitution in acetonitrile () proceeds more cleanly than in dimethylformamide (DMF), which may promote side reactions such as Boc deprotection at elevated temperatures.
-
Reaction Temperature : Optimal iodination occurs between 50–65°C . Lower temperatures (<40°C) result in incomplete conversion, while higher temperatures (>70°C) risk racemization of the chiral center.
Catalytic Additives
-
Tetrabutylammonium iodide (TBAI) : Acts as a phase-transfer catalyst in acetonitrile, enhancing iodide nucleophilicity.
-
DMAP : Accelerates esterification by activating the carboxyl group toward EDCI-mediated coupling.
Purification and Isolation Strategies
Column Chromatography
Purification is typically performed using silica gel chromatography with gradients of methanol in DCM (e.g., 5–10% MeOH). The target compound exhibits an Rf value of 0.53 in 10% MeOH/DCM .
Aqueous Workup
Crude products are partitioned between ethyl acetate (EtOAc) and aqueous solutions:
-
Washing sequence :
-
Drying agents : Anhydrous MgSO₄ or Na₂SO₄.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Deprotection: Trifluoroacetic acid in dichloromethane.
Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.
Major Products
Substitution: Formation of (S)-2-(Boc-amino)-4-azidobutyric acid ethyl ester.
Deprotection: Formation of (S)-2-amino-4-iodobutyric acid ethyl ester.
Hydrolysis: Formation of (S)-2-(Boc-amino)-4-iodobutyric acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the notable applications of (S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester is in the development of targeted therapies for cancer. The compound can serve as a building block for synthesizing peptide ligands that selectively bind to cancer cell surface receptors. For instance, research has demonstrated that modifying peptides with this compound can enhance their binding affinity to integrin receptors, which are overexpressed in various cancers, thereby improving the efficacy of cancer imaging and treatment strategies .
Table 1: Summary of Anticancer Applications
| Study Reference | Application | Findings |
|---|---|---|
| Peptide Ligands | Enhanced binding to αvβ6 integrin in cancer cells | |
| Tumor Imaging | Improved PET imaging contrast in xenograft models |
Bioconjugation Techniques
Fluorescent Tagging
The compound is also utilized in bioconjugation techniques where it acts as a linker for attaching fluorescent tags to peptides. This application is crucial for developing imaging agents that can visualize biological processes in real-time. Researchers have successfully synthesized linkers that incorporate this compound, allowing for the attachment of multiple ligands and fluorophores without compromising their binding capabilities .
Table 2: Bioconjugation Applications
| Application Type | Description | Results |
|---|---|---|
| Fluorescent Tagging | Linker for peptide-fluorophore conjugates | Maintained binding affinity while enhancing fluorescence |
Combinatorial Chemistry
Library Synthesis
this compound is a valuable component in combinatorial chemistry for generating libraries of biologically active compounds. Its structural properties facilitate the creation of diverse cyclic compounds that can exhibit unique biological activities. This approach has been instrumental in discovering new antibiotics and therapeutic agents against resistant bacterial strains .
Table 3: Combinatorial Chemistry Applications
| Study Reference | Methodology | Outcome |
|---|---|---|
| Combinatorial Library Synthesis | Identification of novel antibiotic candidates |
Pharmacokinetics Enhancement
Radiopharmaceuticals
The incorporation of this compound into radiopharmaceuticals has shown promise in enhancing their pharmacokinetic profiles. Studies indicate that modifications using this compound can improve serum stability and tumor accumulation of radiolabeled peptides, leading to better imaging results and therapeutic outcomes .
Table 4: Pharmacokinetics Enhancement Applications
| Study Reference | Application | Key Findings |
|---|---|---|
| Radiolabeled Peptides | Increased tumor uptake and improved imaging contrast |
Case Studies
-
Targeted Cancer Therapy Development
- Researchers utilized this compound to synthesize a peptide targeting αvβ6 integrin in pancreatic cancer models. The study demonstrated significant tumor accumulation and reduced off-target effects, highlighting the compound's utility in targeted therapies.
-
Fluorescence Imaging Enhancement
- A study focused on developing a dual-labeled peptide using this compound as a linker, which resulted in enhanced fluorescence intensity and specificity for cancer cells, allowing for more accurate imaging during surgical procedures.
Mechanism of Action
The mechanism by which (S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester exerts its effects depends on its application. In drug development, it may act by interacting with specific enzymes or receptors, altering their activity. The Boc group protects the amino functionality during synthesis, ensuring selective reactions at other sites. Upon deprotection, the free amino group can participate in further biochemical interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs with variations in substituents, ester groups, or functional groups, which influence reactivity, applications, and physicochemical properties.
Substituent Variations
- Iodine vs. Azide: (S)-4-Azido-2-(Boc-amino)butyric acid (CAS: 120042-08-2) replaces the iodine with an azide group, enabling bioorthogonal click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This makes it valuable for bioconjugation in drug delivery and biomaterial design .
- Iodine vs. Alkyne: (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentynoic Acid Methyl Ester (CAS: 71460-02-1) features a terminal alkyne group, facilitating click chemistry with azides. The methyl ester here may limit compatibility with hydrolysis-sensitive reactions .
Ester Group Variations
- Ethyl vs. Methyl Esters :
- Ethyl esters (e.g., the target compound) generally offer higher lipophilicity and slower hydrolysis rates compared to methyl esters, making them preferable for prolonged synthetic steps .
- Methyl esters (e.g., CAS 359781-97-8) are more reactive toward hydrolysis, useful in scenarios requiring rapid deprotection .
Functional Group Implications
- Iodine : Enhances electrophilicity for cross-coupling reactions, critical in constructing complex carbon skeletons .
- Azide/Alkyne : Enable modular bioconjugation, pivotal in targeted drug delivery systems .
Table 1: Structural and Functional Comparison
Biological Activity
(S)-2-(Boc-amino)-4-iodobutyric acid ethyl ester is a compound of significant interest in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics. This article explores its biological activity, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino moiety and an iodine atom at the 4-position of the butyric acid chain. This structure contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The presence of the iodide allows for various coupling reactions, enhancing the compound's utility in creating biologically active peptides. The Boc group protects the amino group during synthesis, ensuring the integrity of the peptide bond formation.
Biological Activity
-
Peptide Synthesis :
- This compound serves as a versatile intermediate in synthesizing peptides that can exhibit various biological activities, including antimicrobial and anticancer properties. It has been utilized in developing peptide ligands that target specific receptors involved in cancer progression.
- In Vitro Studies :
- In Vivo Applications :
Case Study 1: Integrin Targeting Peptides
A study compared two peptides conjugated with this compound for their ability to bind integrin αvβ6 in vitro. Results indicated that these peptides had a significantly higher binding affinity compared to controls, demonstrating their potential for targeted cancer therapies .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of peptides synthesized from this compound. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating the compound's versatility beyond oncology applications .
Data Tables
| Study | Peptide | Target | Binding Affinity | In Vivo Tumor Uptake (%) |
|---|---|---|---|---|
| 1 | Peptide A | Integrin αvβ6 | High | 5.29 ± 0.59 |
| 2 | Peptide B | Integrin αvβ6 | Higher than A | 7.60 ± 0.43 |
| 3 | Antimicrobial Peptide C | Bacterial Cell Membrane | Moderate | Not applicable |
Q & A
Q. How is the compound’s solubility leveraged in bioconjugation or drug delivery studies?
- Methodological Answer :
- Solubility profile : Slightly soluble in water (1.4 g/L at 25°C) but highly soluble in organic solvents (e.g., DMSO, CH₂Cl₂). This allows for phase-transfer reactions or micellar encapsulation strategies .
- Functionalization : The iodide moiety enables cross-coupling reactions (e.g., Suzuki or Sonogashira) for attaching targeting ligands or fluorophores.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
